N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells , particularly in cancer cells that rely on rapid cell division for their growth and survival .
Biochemical Analysis
Biochemical Properties
N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
The compound exerts significant effects on various types of cells. It has been reported to show cytotoxic activities against different cancer cell lines, including MCF-7 and HCT-116 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to CDK2, leading to the inhibition of this enzyme . This binding interaction can result in changes in gene expression and enzyme activation or inhibition .
Preparation Methods
The synthesis of N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization using ammonium acetate . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: This compound has a similar pyrimidine core but differs in the substituents attached to the ring.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also contains a pyrimidine ring but has different functional groups, leading to distinct biological activities. The uniqueness of this compound lies in its specific triazolopyrimidine structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2/c1-15-9-7(13-14-15)8(11-5-12-9)10-4-6(16-2)17-3/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDUDKPFHIHVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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